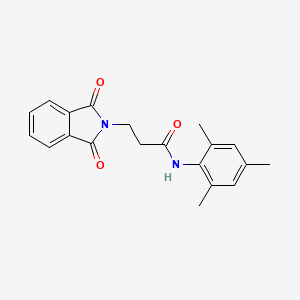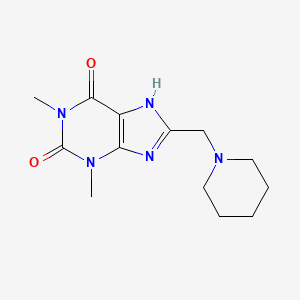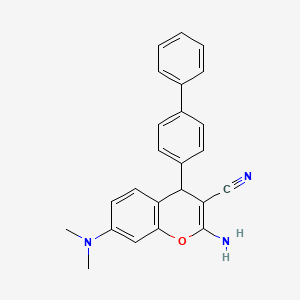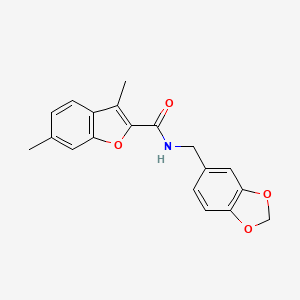
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide, also known as MI-773, is a small molecule inhibitor of the p53-MDM2 interaction. This interaction is responsible for the degradation of the tumor suppressor protein p53, which is a key regulator of cell cycle arrest and apoptosis. MI-773 has been shown to be a promising therapeutic agent for the treatment of various types of cancer.
Mechanism of Action
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide binds to the MDM2 protein, which is responsible for the degradation of p53. By inhibiting this interaction, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide stabilizes p53 and activates its tumor suppressor functions, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth and metastasis in preclinical models of cancer. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide has a favorable pharmacokinetic profile and can be administered orally or intravenously.
Advantages and Limitations for Lab Experiments
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide has several advantages for lab experiments, including its high potency and selectivity for the p53-MDM2 interaction, its favorable pharmacokinetic profile, and its ability to induce apoptosis in cancer cells. However, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide has some limitations, including its potential toxicity and the possibility of developing resistance to the drug.
Future Directions
There are several future directions for the research on 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide, including:
1. Combination therapy: 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide could be combined with other cancer therapies to enhance its efficacy and overcome resistance.
2. Biomarker identification: Identification of biomarkers that predict response to 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide could help identify patients who are most likely to benefit from the drug.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide in humans.
4. Mechanism of resistance: Understanding the mechanisms of resistance to 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide could help develop strategies to overcome resistance.
5. Alternative targets: Identification of alternative targets for 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide could lead to the development of new cancer therapies.
Synthesis Methods
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of the isoindolinone core followed by the introduction of the mesityl group and the propanamide moiety. The final product is obtained after purification by column chromatography.
Scientific Research Applications
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and inducing apoptosis. It has been shown to be effective against various types of cancer, including breast cancer, non-small cell lung cancer, and leukemia.
properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(2,4,6-trimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-12-10-13(2)18(14(3)11-12)21-17(23)8-9-22-19(24)15-6-4-5-7-16(15)20(22)25/h4-7,10-11H,8-9H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXPRRDKGRVUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxoisoindol-2-yl)-N-(2,4,6-trimethylphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine](/img/structure/B5182544.png)
![2,2,2-trichloro-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5182555.png)
![N-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B5182558.png)
![3-chloro-4-{[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5182561.png)
![ethyl 3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5182567.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5182583.png)


![4-(benzyloxy)-1,7,8,9,10,10-hexachloro-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5182609.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5182612.png)
![methyl 4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B5182621.png)
